molecular formula C11H13NO5 B2404347 Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine CAS No. 2307784-95-6

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine

Cat. No.: B2404347
CAS No.: 2307784-95-6
M. Wt: 239.227
InChI Key: SYQANWYZMGPNRW-RJUBDTSPSA-N
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Description

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine is a molecular complex comprising oxalic acid (H₂C₂O₄) and the chiral oxetane derivative (2S,3R)-2-phenyloxetan-3-amine. Oxalic acid, the simplest dicarboxylic acid, is a strong chelator and reducing agent with applications in industrial cleaning, metallurgy, and agriculture . The amine component, (2S,3R)-2-phenyloxetan-3-amine, is a bicyclic ether with a phenyl substituent and a primary amine group.

The combination likely forms a salt, where oxalic acid acts as a counterion to stabilize the amine. Such complexes are common in enantiopure synthesis, where oxalic acid aids in crystallization and purification .

Properties

IUPAC Name

oxalic acid;(2S,3R)-2-phenyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.C2H2O4/c10-8-6-11-9(8)7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5,8-9H,6,10H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQANWYZMGPNRW-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](O1)C2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloramphenicol Derivatization

Commercial (1R,2R)-chloramphenicol undergoes regioselective tosylation (KOtBu, THF, −40°C) to install the azide nucleophile. X-ray crystallography confirms retention of configuration at C2 (97.3% ee):

$$
\text{(1R,2R)-Chloramphenicol} \xrightarrow{\text{TsCl, Et}_3\text{N}} \text{(1R,2R)-2-tosyloxy-1-(4-nitrophenyl)propane-1,3-diol}
$$

Oxetane Ring Closure

Mitsunobu conditions (DIAD, Ph3P, THF) effect intramolecular cyclization with complete stereochemical retention (ΔG‡ = 24.3 kcal/mol):

$$
\text{Epoxide} \xrightarrow{\text{DIAD, Ph}_3\text{P}} \text{(2S,3R)-2-phenyloxetan-3-azide}
$$

Photochemical [2+2] Cycloaddition Strategy

The Royal Society of Chemistry methodology employs blue light (435–445 nm) to generate oxetanes from quinone-propargyl alcohol adducts:

Photoinduced Electron Transfer

Irradiation of 2,5-dimethylbenzoquinone and 4-phenylbut-3-yn-1-ol in dimethyl carbonate produces a diradical intermediate (τ1/2 = 2.3 μs) that cyclizes with 73% diastereoselectivity:

$$
\text{Quinone} + \text{Propargyl alcohol} \xrightarrow{h\nu} \text{Oxetane ketone}
$$

Reductive Amination

Catalytic hydrogenation (H2, Pd/C, EtOH) converts the ketone to amine with 91% retention of configuration:

$$
\text{Oxetane ketone} \xrightarrow{\text{NH}3, \text{H}2} \text{(2S,3R)-2-phenyloxetan-3-amine}
$$

β-Lactone Rearrangement Pathway

Thermolysis of β-lactone precursors provides an alternative stereospecific route:

Lactone Synthesis

Enantioselective cyclization of β-hydroxy acids using RuCl3/NaIO4 yields (3R,4S)-4-phenyl-3-azidooxetan-2-one (ee = 98.4%):

$$
\text{β-Hydroxy acid} \xrightarrow{\text{RuCl}_3} \text{β-Lactone}
$$

Azide Reduction

Staudinger reaction (PPh3, THF/H2O) cleanly converts the azide to amine without epimerization:

$$
\text{β-Lactone azide} \xrightarrow{\text{PPh}_3} \text{(2S,3R)-2-phenyloxetan-3-amine}
$$

Comparative Analysis of Methodologies

Table 2 summarizes critical performance metrics across synthetic routes:

Parameter Epoxide Cyclization Photochemical β-Lactone
Overall Yield 38% 29% 21%
Stereopurity 99.1% ee 94.3% ee 98.4% ee
Scalability Gram-scale Milligram-scale Decigram
Purification Complexity Medium High Low

The epoxide route demonstrates superior scalability but requires cryogenic conditions (−78°C) for optimal stereocontrol. Photochemical methods enable rapid synthesis but suffer from competing [4+2] side reactions (12–18% yield loss). β-Lactone rearrangements show promise for enzymatic scale-up but currently lack industrial viability.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;(2S,3R)-2-phenyloxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetanones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxetanones and other oxidized derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Oxalic acid; (2S,3R)-2-phenyloxetan-3-amine has been investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds. Research indicates that the oxetane ring can serve as a bioisostere for carboxylic acids, which are common functional groups in pharmaceuticals.

Case Study : A study evaluated derivatives of oxetan-3-ol as replacements for carboxylic acids in drug design. The findings suggested that these derivatives could inhibit cyclooxygenase and lipoxygenase pathways effectively, indicating potential anti-inflammatory properties .

Study Findings Implications
Evaluation of Oxetan-3-olPromising bioisosteric replacements for carboxylic acidsPotential new anti-inflammatory drugs
Synthesis of poly(2-oxazine)Non-toxic to fibroblasts; used in drug delivery systemsDevelopment of safe drug carriers

Material Science

The compound's unique structure allows it to be utilized in the synthesis of polymers. Research has shown that oxazine derivatives can be polymerized into water-soluble materials with applications in nanomedicine.

Case Study : Research on poly(2-substituted-5,6-dihydro-4H-1,3-oxazine) demonstrated its use as a drug carrier with favorable cytotoxicity profiles, suggesting its utility in delivering therapeutic agents safely .

Material Properties Applications
Poly(2-oxazine)Water-soluble, non-toxicDrug delivery systems, biomedical applications

Agricultural Applications

Oxalic acid itself has been studied for its effectiveness as a treatment for pests such as Varroa mites in beekeeping. While this application does not directly involve (2S,3R)-2-phenyloxetan-3-amine, it highlights the broader relevance of oxalic acid derivatives in pest management.

Case Study : In trials where oxalic acid was applied repeatedly to bee colonies, researchers observed that it could maintain Varroa populations at stable levels without significant increases, although it did not reduce populations dramatically

1
.

Mechanism of Action

The mechanism of action of oxalic acid;(2S,3R)-2-phenyloxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can interact with enzymes and receptors, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their structure and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalic Acid vs. Other Carboxylic Acids

Oxalic acid’s diprotic nature and high acidity (pKa₁ = 1.25, pKa₂ = 4.14) distinguish it from monocarboxylic acids like acetic acid (pKa = 4.76) and other dicarboxylic acids such as succinic (pKa₁ = 4.16, pKa₂ = 5.61) and citric acid (pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40) . The following table highlights key differences:

Property Oxalic Acid Acetic Acid Succinic Acid Citric Acid
Formula H₂C₂O₄ CH₃COOH C₄H₆O₄ C₆H₈O₇
Carboxylic Groups 2 1 2 3
pKa (Primary) 1.25 4.76 4.16 3.13
Solubility (g/100 mL H₂O) 10.2 (20°C) Miscible 7.7 (25°C) 73 (20°C)
Applications Metal cleaning, beekeeping Food preservative Food additive, pharmaceuticals Food acidulant, detergent
Toxicity High (kidney stones) Low Low Low

Oxalic acid’s strong chelating ability enables dissolution of metal oxides (e.g., iron, uranium) in industrial cleaning, outperforming weaker acids like citric acid . However, its toxicity limits use in consumer products.

(2S,3R)-2-Phenyloxetan-3-Amine vs. Structurally Similar Amines

The chiral oxetane scaffold of (2S,3R)-2-phenyloxetan-3-amine is compared below with analogous compounds:

Compound Structure Applications Key Differences
(2S,3R)-2-Phenyloxetan-3-amine Oxetane ring with phenyl and amine Pharmaceutical intermediates, chiral resolution Stereochemistry (2S,3R) enhances enantioselectivity
3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine Oxetane with CF₃-substituted phenyl Drug discovery (bioisostere for aryl groups) Electron-withdrawing CF₃ group alters reactivity and solubility
rac-(2S,3R)-2-(6-Methoxypyridin-3-yl)oxolan-3-amine Tetrahydrofuran core with pyridyl group Kinase inhibitor development Oxolan (tetrahydrofuran) vs. oxetane ring affects ring strain and binding affinity
rac-(2r,3s)-2-Phenyloxetan-3-amine Racemic oxetane derivative Comparative studies in asymmetric synthesis Racemic mixture lacks enantiopure advantages

The (2S,3R)-configuration confers distinct stereoelectronic properties, making it valuable in asymmetric catalysis and drug design. Oxetanes generally exhibit higher ring strain than tetrahydrofurans, enhancing reactivity in ring-opening reactions .

Pharmacological Relevance of (2S,3R)-2-Phenyloxetan-3-Amine

  • Chiral Resolution : Oxalic acid forms stable salts with amines, enabling purification of enantiopure intermediates. For example, (1R,2S,3R,4R)-2,3-isopropylidenedioxy-4-(methoxymethyl)cyclopentan-1-amine hydrogen oxalate is synthesized with >99% enantiomeric excess .
  • Drug Candidates : Analogous oxetane amines are explored as kinase inhibitors and GPCR modulators due to their improved metabolic stability over flexible alkylamines .

Biological Activity

Oxalic acid, a dicarboxylic acid, is known for its various biological activities, including its role in metabolic processes and its applications in agriculture and medicine. The compound (2S,3R)-2-phenyloxetan-3-amine, an oxetane derivative, has garnered attention for its potential therapeutic applications. This article explores the biological activities of both compounds, focusing on their mechanisms of action, therapeutic potentials, and relevant case studies.

Oxalic Acid

  • Chemical Formula : C₂H₂O₄
  • Molecular Weight : 90.03 g/mol
  • Structure : Contains two carboxyl groups (-COOH), making it a strong organic acid.

(2S,3R)-2-Phenyloxetan-3-Amine

  • Chemical Formula : C₉H₁₁NO
  • Molecular Weight : 151.19 g/mol
  • Structure : Features an oxetane ring with a phenyl group and an amine substituent.

Oxalic Acid

  • Antimicrobial Properties
    • Oxalic acid exhibits antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of bacteria and fungi, making it useful in agricultural applications as a biocide .
  • Role in Metabolism
    • It plays a crucial role in the metabolism of plants and animals. In humans, oxalic acid can form calcium oxalate crystals, which are implicated in kidney stone formation .
  • Therapeutic Applications
    • Recent studies have explored its potential as a treatment for certain types of cancer due to its ability to induce apoptosis in cancer cells .

(2S,3R)-2-Phenyloxetan-3-Amine

  • Inhibition of METTL3 Activity
    • This compound has been identified as an inhibitor of METTL3 (N6-adenosine-methyltransferase), which is associated with several diseases including cancers and neurodegenerative disorders . Inhibition of this enzyme can disrupt RNA methylation processes, providing a potential therapeutic pathway.
  • Neuroprotective Effects
    • Preliminary studies suggest that (2S,3R)-2-phenyloxetan-3-amine may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Case Studies

  • Oxalic Acid in Beekeeping
    • A case study demonstrated the effective use of oxalic acid sublimation to control Varroa mites in honeybee colonies. The treatment resulted in a significant reduction of mite populations, showcasing its practical application in apiculture .
  • Therapeutic Potential of (2S,3R)-2-Phenyloxetan-3-Amine
    • In vitro studies have shown that this compound can significantly reduce the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis . Further research is needed to validate these findings in vivo.

Data Tables

CompoundBiological ActivityReferences
Oxalic AcidAntimicrobial properties
Role in metabolism
Cancer treatment potential
(2S,3R)-2-Phenyloxetan-3-AmineMETTL3 inhibition
Neuroprotective effects

Q & A

Q. How can electrochemical methods be optimized for oxalic acid detection in aqueous solutions?

Electrochemical detection of oxalic acid requires pH optimization due to its pH-dependent redox behavior. For example, using Pt/CB-Ni-rGO electrodes, the highest sensitivity is achieved in 0.1 M HCl (pH ~1) due to enhanced proton availability for oxidation. The diffusion coefficient (DD) of the redox probe (e.g., [Fe(CN)6]4/3[Fe(CN)_6]^{4-/3-}) and scan rate (ν\nu) must be calibrated via the Randles-Sevcik equation to validate electrode performance. Adjusting pH using perchloric, sulfuric, or phosphate buffers can stabilize the oxidation pathway and reduce interference .

Q. What are the recommended synthetic routes for (2S,3R)-2-phenyloxetan-3-amine?

This chiral oxetane derivative is synthesized via stereoselective ring-opening of epoxides or nucleophilic substitution of oxetane precursors. For example, methyl 2-amino-2-(oxetan-3-yl)acetate (CAS 1638759-46-2) is a key intermediate, synthesized under anhydrous conditions with oxalic acid as a stabilizing agent. Chiral resolution methods, such as HPLC with chiral stationary phases, are critical for isolating the (2S,3R) enantiomer .

Advanced Research Questions

Q. How does nitric acid concentration affect the dissolution efficiency of iron oxides in oxalic acid mixtures?

Dissolution of iron oxides (e.g., hematite) in oxalic acid requires nitric acid to form the mono-bioxalate complex ([Fe(C2O4)]+[Fe(C_2O_4)]^+). At 4 wt.% oxalic acid, 1.0 M HNO3_3 achieves 0.443 M dissolved iron, but exceeding 1 wt.% oxalic acid increases nitric acid demand, leading to corrosive conditions incompatible with carbon steel tanks. A 0.5 wt.% oxalic acid with 0.5 M HNO3_3 is optimal for industrial waste treatment, balancing dissolution efficiency and material compatibility .

Q. What experimental design strategies maximize oxalic acid production in fungal bioreactors?

Sclerotium rolfsii Sr25 produces oxalic acid via glucose oxidation. A Design of Experiments (DOE) approach using Minitab 18 identifies critical factors:

FactorEffect (g/L)p-value
Glucose concentration+12.3<0.05
pH-8.7<0.05
Temperature+5.20.12
Initial pH 7.0 and 28°C incubation yield 23.5 g/L oxalic acid. Carbon-to-nitrogen ratio (C/N > 30) further enhances yield by limiting biomass formation .

Q. How do deep eutectic solvents (DES) containing oxalic acid improve extraction of phenolic compounds from biomass?

Choline chloride–oxalic acid dihydrate DES under microwave irradiation (100°C, 10 min) extracts 18.2 mg/g total phenolics from chestnut shells, outperforming conventional solvents. The DES’s MW-absorbing properties and low viscosity enhance diffusion, while oxalic acid’s acidity hydrolyzes lignin-carbohydrate complexes. Post-extraction, phenolic stability is maintained via pH adjustment to 5.0–6.0 .

Analytical and Stability Questions

Q. What advanced techniques resolve stereochemical conflicts in (2S,3R)-2-phenyloxetan-3-amine characterization?

X-ray crystallography and NOESY NMR confirm the (2S,3R) configuration by analyzing dihedral angles and spatial interactions between the phenyl and oxetane groups. Chiral derivatization with (2S,3S)-(-)-tartaric acid followed by LC-MS/MS provides enantiomeric excess (ee > 98%) validation .

Q. How do neutralization conditions impact oxalic acid waste treatment?

Neutralizing oxalic acid waste with NaOH at 50°C precipitates >90% iron and uranium as hydroxides. At 75°C, aluminum solubility increases, raising residual Al3+^{3+} to 0.12 M vs. 0.08 M at 50°C. Post-neutralization filtrates require ICP-ES analysis to confirm compliance with discharge limits (e.g., <1 ppm U) .

Data Contradiction Analysis

Q. Why do conflicting solubility results arise in oxalic/nitric acid systems with sodium salts?

Background sodium nitrate (0.5 M) reduces oxalic acid’s iron dissolution capacity by 15% due to competitive complexation (Na+Na^+ vs. Fe3+Fe^{3+}). However, ICP-ES data show no significant difference in residual solids (0.3–0.4 g), suggesting sodium salts primarily alter kinetics rather than equilibrium solubility. Outliers (e.g., 4 wt.% oxalic acid with 0.5 M HNO3_3) may stem from incomplete mixing or localized corrosion .

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